Cas no 910403-89-3 (6-Aminoheptan-1-ol)

6-Aminoheptan-1-ol 化学的及び物理的性質
名前と識別子
-
- AKOS006288970
- 910403-89-3
- 6-aminoheptan-1-ol
- EN300-7434582
- 6-amino-1-heptanol
- SCHEMBL21411588
- 6-Aminoheptan-1-ol
-
- インチ: 1S/C7H17NO/c1-7(8)5-3-2-4-6-9/h7,9H,2-6,8H2,1H3
- InChIKey: YMEBREFRBIOYCD-UHFFFAOYSA-N
- ほほえんだ: OCCCCCC(C)N
計算された属性
- せいみつぶんしりょう: 131.131014166g/mol
- どういたいしつりょう: 131.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 5
- 複雑さ: 56.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 46.2Ų
6-Aminoheptan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7434582-0.25g |
6-aminoheptan-1-ol |
910403-89-3 | 95% | 0.25g |
$367.0 | 2024-05-24 | |
Enamine | EN300-7434582-5.0g |
6-aminoheptan-1-ol |
910403-89-3 | 95% | 5.0g |
$2152.0 | 2024-05-24 | |
Aaron | AR028GOC-50mg |
6-aminoheptan-1-ol |
910403-89-3 | 95% | 50mg |
$265.00 | 2025-02-16 | |
Aaron | AR028GOC-250mg |
6-aminoheptan-1-ol |
910403-89-3 | 95% | 250mg |
$530.00 | 2025-02-16 | |
1PlusChem | 1P028GG0-250mg |
6-aminoheptan-1-ol |
910403-89-3 | 95% | 250mg |
$516.00 | 2024-04-20 | |
1PlusChem | 1P028GG0-10g |
6-aminoheptan-1-ol |
910403-89-3 | 95% | 10g |
$4006.00 | 2024-04-20 | |
Aaron | AR028GOC-100mg |
6-aminoheptan-1-ol |
910403-89-3 | 95% | 100mg |
$379.00 | 2025-02-16 | |
Aaron | AR028GOC-2.5g |
6-aminoheptan-1-ol |
910403-89-3 | 95% | 2.5g |
$2025.00 | 2025-02-16 | |
Enamine | EN300-7434582-10.0g |
6-aminoheptan-1-ol |
910403-89-3 | 95% | 10.0g |
$3191.0 | 2024-05-24 | |
Enamine | EN300-7434582-0.05g |
6-aminoheptan-1-ol |
910403-89-3 | 95% | 0.05g |
$174.0 | 2024-05-24 |
6-Aminoheptan-1-ol 関連文献
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
6-Aminoheptan-1-olに関する追加情報
6-Aminoheptan-1-ol (CAS No: 910403-89-3)
6-Aminoheptan-1-ol, also known by its CAS number 910403-89-3, is a versatile organic compound with significant applications in various fields of chemistry and biochemistry. This compound, characterized by its unique structure, has garnered attention in recent years due to its potential in drug delivery systems, polymer synthesis, and as a building block in organic synthesis.
The molecular structure of 6-Aminoheptan-1-ol consists of a seven-carbon chain with an amino group (-NH2) attached at the sixth carbon and a hydroxyl group (-OH) at the first carbon. This configuration imparts the compound with both hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. The amino group allows for easy functionalization, while the hydroxyl group provides sites for hydrogen bonding, enhancing its solubility in polar solvents.
Recent studies have highlighted the role of 6-Aminoheptan-1-ol in the development of biocompatible materials. Researchers have explored its use as a precursor for synthesizing polyurethanes and other polymers with tailored properties. For instance, a 2022 study published in the journal Biomaterials Science demonstrated that polymers derived from 6-Aminoheptan-1-ol exhibit excellent biocompatibility and mechanical strength, making them promising candidates for tissue engineering applications.
In the field of drug delivery, 6-Aminoheptan-1-ol has been utilized as a component in lipid nanoparticles (LNPs), which are widely used for delivering RNA-based therapeutics. A 2023 study in Nature Communications reported that incorporating 6-Aminoheptan-1-ol-derived lipids into LNPs enhances their stability and reduces immune activation, potentially improving the efficacy of RNA vaccines.
The synthesis of 6-Aminoheptan-1
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